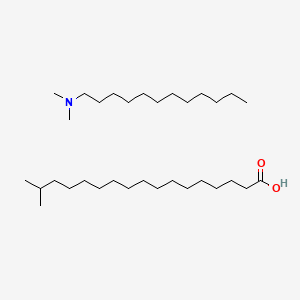

Dimethyllaurylamine isostearate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It serves multiple functions, such as stabilizing emulsions, conditioning hair, and moisturizing skin . This compound is a combination of dimethyllaurylamine and isostearic acid, resulting in a versatile ingredient with various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dimethyllaurylamine isostearate is synthesized through the reaction of dimethyllaurylamine with isostearic acid. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the esterification process . The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, dimethyllaurylamine and isostearic acid, are mixed in reactors equipped with heating and stirring mechanisms. The reaction is carried out under controlled conditions to maximize yield and purity. Post-reaction, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Análisis De Reacciones Químicas

Types of Reactions

Dimethyllaurylamine isostearate undergoes various chemical reactions, including oxidation, reduction, and substitution. One common reaction is the oxidation of dimethyllaurylamine to its corresponding amine oxide using hydrogen peroxide . This reaction is typically carried out under mild conditions and results in the formation of amine oxides, which are valuable in various applications.

Common Reagents and Conditions

Reduction: Reducing agents such as sodium borohydride can be used to reduce any oxidized forms of the compound back to its original state.

Substitution: Various alkylating agents can be used to introduce different functional groups into the molecule, enhancing its properties for specific applications.

Major Products Formed

The major products formed from these reactions include amine oxides, which are highly polar and have strong hydrogen bonding tendencies. These properties make them useful in formulations requiring foam stability, viscosity control, and detergency .

Aplicaciones Científicas De Investigación

Dimethyllaurylamine isostearate has a wide range of scientific research applications:

Mecanismo De Acción

Dimethyllaurylamine isostearate exerts its effects primarily through its emollient and surfactant properties. It helps to stabilize emulsions by reducing the surface tension between oil and water phases, ensuring a uniform mixture . Additionally, it conditions hair by forming a protective layer that enhances shine and manageability . On the skin, it acts as a moisturizer by forming a barrier that prevents water loss, thereby maintaining hydration .

Comparación Con Compuestos Similares

Similar Compounds

Isostearyl isostearate: Another emollient with similar moisturizing properties.

Isoamyl laurate: Used as a substitute in formulations requiring similar sensory and functional properties.

Coco-caprylate/caprate: Offers similar emollient properties but with different viscosity and spreading characteristics.

Uniqueness

Dimethyllaurylamine isostearate stands out due to its combination of dimethyllaurylamine and isostearic acid, which imparts unique properties such as enhanced stability in emulsions and improved conditioning effects on hair and skin . Its versatility in various applications, from cosmetics to industrial uses, highlights its importance in multiple fields.

Propiedades

Número CAS |

70729-87-2 |

|---|---|

Fórmula molecular |

C32H67NO2 |

Peso molecular |

497.9 g/mol |

Nombre IUPAC |

N,N-dimethyldodecan-1-amine;16-methylheptadecanoic acid |

InChI |

InChI=1S/C18H36O2.C14H31N/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h17H,3-16H2,1-2H3,(H,19,20);4-14H2,1-3H3 |

Clave InChI |

HYXKNSUXBZRZIC-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCN(C)C.CC(C)CCCCCCCCCCCCCCC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate](/img/structure/B14457505.png)

![1,1'-[(2-Methylpropane-1,1-diyl)disulfonyl]bis(4-methylbenzene)](/img/structure/B14457508.png)

![1,1'-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14457527.png)

![1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14457547.png)

![Phenyl[4-(2-phenylethenyl)phenyl]methanone](/img/structure/B14457557.png)